molecular formula C14H13NO2S B2668725 4-(Methylthio)phenyl phenylcarbamate CAS No. 92199-84-3

4-(Methylthio)phenyl phenylcarbamate

Cat. No.: B2668725
CAS No.: 92199-84-3
M. Wt: 259.32
InChI Key: VXHBGRBYTOBTMH-UHFFFAOYSA-N
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Description

4-(Methylthio)phenyl phenylcarbamate is an organic compound with the molecular formula C14H13NO2S. It is also known by its systematic name, 4-(Methylsulfanyl)phenyl phenylcarbamate. This compound is characterized by the presence of a phenylcarbamate group attached to a 4-(methylthio)phenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)phenyl phenylcarbamate typically involves the reaction of 4-(methylthio)phenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Methylthio)phenol+Phenyl isocyanate4-(Methylthio)phenyl phenylcarbamate\text{4-(Methylthio)phenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-(Methylthio)phenol+Phenyl isocyanate→4-(Methylthio)phenyl phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)phenyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Methylthio)phenyl phenylcarbamate is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenyl N-methylcarbamate
  • 4-(Methylthio)phenyl N-propylcarbamate
  • 4-(Methylthio)phenyl N-(4-chlorophenyl)carbamate

Uniqueness

4-(Methylthio)phenyl phenylcarbamate is unique due to its specific structural features, such as the presence of both a methylthio group and a phenylcarbamate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(4-methylsulfanylphenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-13-9-7-12(8-10-13)17-14(16)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHBGRBYTOBTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347910
Record name 4-(Methylsulfanyl)phenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92199-84-3
Record name 4-(Methylsulfanyl)phenyl phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLTHIO)PHENYL CARBANILATE
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